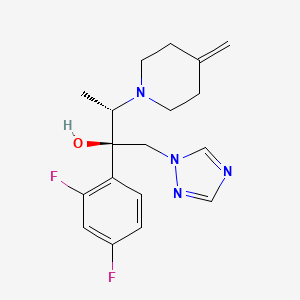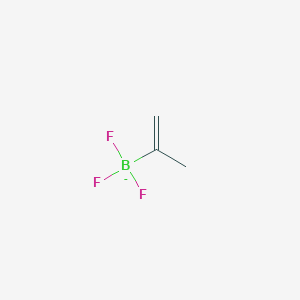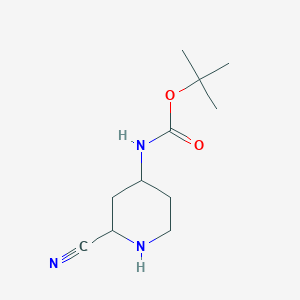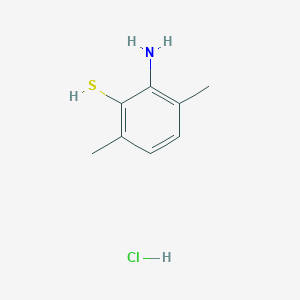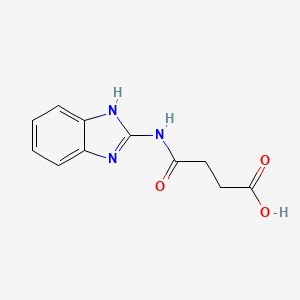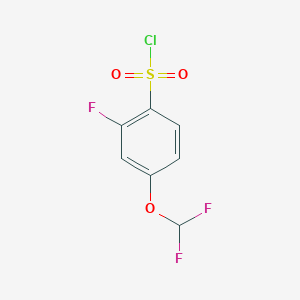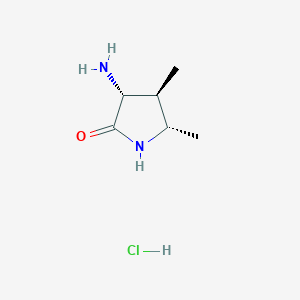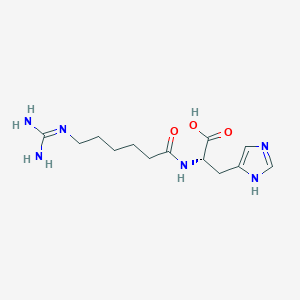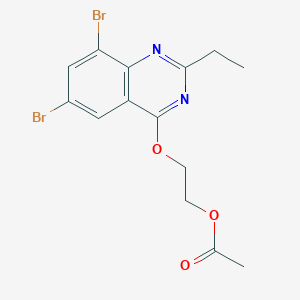
2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is a chemical compound with the molecular formula C14H14Br2N2O3. It is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate typically involves the reaction of 6,8-dibromo-2-ethylquinazolin-4-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the quinazoline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group
Major Products Formed
Substitution Reactions: Substituted quinazoline derivatives.
Oxidation: Oxidized quinazoline derivatives.
Reduction: Reduced quinazoline derivatives.
Hydrolysis: 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)acetic acid
Applications De Recherche Scientifique
2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antibacterial, and antiviral agents.
Biological Studies: The compound is used in studies to understand the biological activities of quinazoline derivatives.
Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry
Mécanisme D'action
The mechanism of action of 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is not well-documented. quinazoline derivatives generally exert their effects by interacting with specific molecular targets such as enzymes, receptors, and DNA. These interactions can lead to various biological outcomes, including inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: The parent compound of 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate.
6,8-Dibromoquinazoline: A closely related compound with similar biological activities.
2-Ethylquinazoline: Another derivative of quinazoline with different substituents
Uniqueness
This compound is unique due to the presence of both bromine atoms and an ethyl group on the quinazoline ring, as well as the ester functionality. These structural features contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H14Br2N2O3 |
|---|---|
Poids moléculaire |
418.08 g/mol |
Nom IUPAC |
2-(6,8-dibromo-2-ethylquinazolin-4-yl)oxyethyl acetate |
InChI |
InChI=1S/C14H14Br2N2O3/c1-3-12-17-13-10(6-9(15)7-11(13)16)14(18-12)21-5-4-20-8(2)19/h6-7H,3-5H2,1-2H3 |
Clé InChI |
ZQMWSBIRJWFEMW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C=C(C=C2Br)Br)C(=N1)OCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-((2S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B12937099.png)


![Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12937113.png)
![4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12937114.png)
